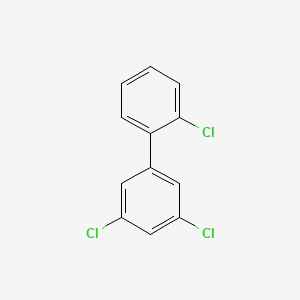

2,3',5'-Trichlorobiphenyl

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of PCB derivatives, such as 2,3',5'-Trichlorobiphenyl, often involves nucleophilic substitution reactions. For instance, the synthesis of a related compound, 4,4'-bis(methylsulphonyl)-2,2',5,5'-tetrachlorobiphenyl, was achieved through sequential nucleophilic substitutions starting from hexachlorobiphenyl, followed by methylation and oxidation steps . Although the specific synthesis of 2,3',5'-Trichlorobiphenyl is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of PCB derivatives is characterized by the torsion angle between the biphenyl rings, which influences their coplanarity and, consequently, their biological activity. The crystal structure of a coplanar PCB derivative, 4-methoxy-3,3',5'-trichlorobiphenyl, revealed a torsion angle of 41.31(07) degrees, which is consistent with the calculated torsion angle in aqueous solution . This suggests that the molecular structure of 2,3',5'-Trichlorobiphenyl may also exhibit a similar degree of non-coplanarity.

Chemical Reactions Analysis

PCB derivatives can undergo various chemical reactions, including hydroxylation, which leads to the formation of hydroxylated metabolites. Infrared spectral studies of hydroxylated 2,5,2',5'-tetrachlorobiphenyls showed that they exist in a dynamic equilibrium of free, intramolecular, and intermolecular hydrogen-bonded forms, with the relative abundances of these species depending on the solvent polarity and physical state . These findings highlight the complex chemical behavior of PCBs and their metabolites.

Physical and Chemical Properties Analysis

The physical and chemical properties of PCBs are influenced by their chlorine substitution patterns. X-ray analysis of 2,3,3'-trichlorobiphenyl, a compound closely related to 2,3',5'-Trichlorobiphenyl, showed that the two phenyl rings are at an angle of 52 degrees, indicating that the relative disposition of the chlorine atoms is closer to anti than to syn . This structural information is crucial for understanding the physicochemical properties of PCBs, such as their solubility, melting points, and reactivity.

Wissenschaftliche Forschungsanwendungen

Theoretical Chemistry and Toxicity Studies

A comprehensive study focused on establishing a model to relate the toxicity of polychlorobiphenyl (PCB) compounds, including 2,3',5'-trichlorobiphenyl, to various molecular descriptors. This model demonstrated a strong correlation between the toxicity of PCBs and specific quantum chemical, physicochemical, and topological descriptors, enabling the prediction of PCB toxicity through quantitative structure-toxicity relationships. The findings suggest that the reactivity and toxicity of PCBs, including 2,3',5'-trichlorobiphenyl, can be influenced by the number and position of chlorine atoms, providing a methodological framework for estimating PCB toxicity in environmental samples (N. Eddy, 2020).

Degradation Pathways and Products

Research into the degradation of PCBs, including congeners similar to 2,3',5'-trichlorobiphenyl, by the sodium dispersion method at low temperatures revealed distinct pathways and products. The study identified the major dechlorination pathways and the selectivity of chlorine removal from different positions on the biphenyl rings, contributing to a better understanding of PCB degradation mechanisms and the potential environmental impact of degradation products (Y. Noma et al., 2007).

Hydrodechlorination Studies

Investigations into the hydrodechlorination of dichlorobiphenyls offer insights into the reactivity of PCBs, including compounds structurally related to 2,3',5'-trichlorobiphenyl. The study presented different reactivities towards alkali in 2-aminoethanol, providing valuable data for understanding the chemical transformation processes that PCBs undergo in various environmental or remediation contexts (T. Gorbunova et al., 2019).

Antipathogenic Activity of Derivatives

Research on the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives, including those with chlorophenyl groups similar to the structure of 2,3',5'-trichlorobiphenyl, revealed significant antibiofilm properties against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This study suggests potential applications of these derivatives as novel antimicrobial agents, highlighting the broader implications of PCB-related compounds in medicinal chemistry (Carmen Limban et al., 2011).

Wirkmechanismus

Target of Action

2,3’,5’-Trichlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons . This receptor plays a crucial role in the mediation of toxic effects from exposure to dioxin-like compounds .

Pharmacokinetics

The pharmacokinetics of 2,3’,5’-Trichlorobiphenyl, like other PCBs, are characterized by their persistence in the environment and bioaccumulation in animal tissues . Due to their lipophilic nature, PCBs tend to accumulate in fatty tissues and are resistant to metabolism, leading to long biological half-lives . .

Result of Action

The molecular and cellular effects of 2,3’,5’-Trichlorobiphenyl’s action are primarily related to its interaction with the AhR and the subsequent induction of enzyme expression . This can lead to alterations in normal cellular processes and potentially result in toxic effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3’,5’-Trichlorobiphenyl. As a persistent organic pollutant, this compound can remain in the environment for extended periods and can bioaccumulate in animal tissues . Factors such as temperature, pH, and the presence of other contaminants can influence the compound’s environmental stability and its bioavailability to organisms .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,3-dichloro-5-(2-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVMAQACUOSFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074140 | |

| Record name | 2,3',5'-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3',5'-Trichlorobiphenyl | |

CAS RN |

37680-68-5 | |

| Record name | 2,3',5'-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037680685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',5'-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',5'-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FH5F1343R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

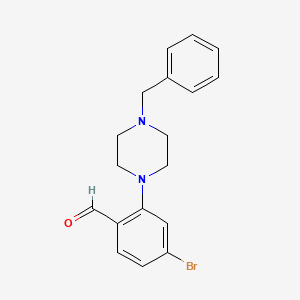

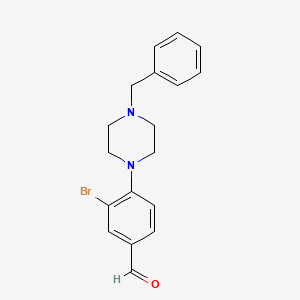

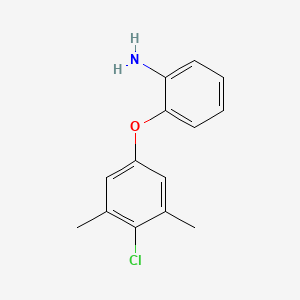

Feasible Synthetic Routes

Q & A

Q1: The provided research focuses on microbial dechlorination of PCBs. Can these microbial processes potentially be harnessed for bioremediation of 2,3',5'-Trichlorobiphenyl contaminated sites?

A1: The research [] specifically investigates the ability of anaerobic microorganisms found in Venice Lagoon sediments to dechlorinate polychlorinated biphenyls (PCBs), including potentially 2,3',5'-Trichlorobiphenyl. The study demonstrates that these microorganisms can effectively dechlorinate weathered PCBs, suggesting a potential for bioremediation strategies. Further research is needed to assess the effectiveness and feasibility of utilizing these specific microorganisms or their enzymes for large-scale bioremediation of 2,3',5'-Trichlorobiphenyl contaminated sites. Factors such as the specific environmental conditions, microbial community composition, and the presence of other contaminants would need to be carefully considered for successful implementation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(Benzo[d]thiazol-2-ylmethyl)propionamide](/img/structure/B1345039.png)

![6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1345051.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B1345054.png)

![tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1345057.png)

![1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1345058.png)

![4-[(4-Methyl-2-nitrophenyl)azo]-morpholine](/img/structure/B1345062.png)